![molecular formula C18H15N3O6 B5082871 1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082871.png)
1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MNFP and has been synthesized using different methods.
作用機序
The mechanism of action of MNFP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cell membrane integrity. MNFP has been shown to interact with DNA and cause strand breaks, which leads to the inhibition of DNA synthesis. MNFP has also been found to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
MNFP has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. MNFP has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. In addition, MNFP has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
MNFP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. MNFP also exhibits a broad spectrum of activity against different microorganisms, making it a potential candidate for the development of new antibiotics. However, MNFP has some limitations for lab experiments. It is relatively unstable in solution, and its solubility is limited in water. MNFP is also sensitive to light and heat, which makes it difficult to handle in lab experiments.
将来の方向性
There are several future directions for the research of MNFP. One potential direction is the development of new antibiotics based on the structure of MNFP. Another direction is the investigation of the mechanism of action of MNFP, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. In addition, the synthesis of MNFP analogs could lead to the discovery of new compounds with improved properties. Finally, the investigation of the pharmacokinetics and toxicity of MNFP could lead to its potential use in human medicine.
Conclusion:
In conclusion, MNFP is a chemical compound with potential applications in various fields of science. It exhibits antibacterial, antifungal, antiviral, and anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. MNFP has several future directions for research, including the development of new antibiotics and drugs for the treatment of cancer and inflammatory diseases.
合成法
MNFP can be synthesized using different methods, including the reaction of 5-nitro-2-furaldehyde with mesityl oxide in the presence of ammonium acetate. Another method involves the reaction of 5-nitro-2-furaldehyde with mesitylene in the presence of sodium hydride. Both methods yield MNFP with high purity.
科学的研究の応用
MNFP has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. MNFP has been shown to inhibit the growth of different bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. In addition, MNFP has been shown to inhibit the replication of viruses such as herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-9-6-10(2)15(11(3)7-9)20-17(23)13(16(22)19-18(20)24)8-12-4-5-14(27-12)21(25)26/h4-8H,1-3H3,(H,19,22,24)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKQGHCIWZHGN-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
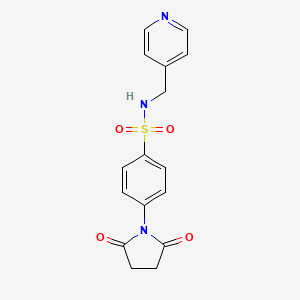
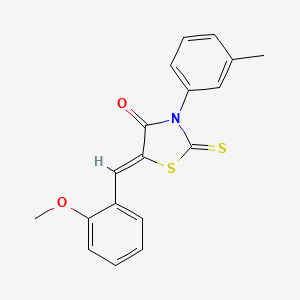
![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082795.png)

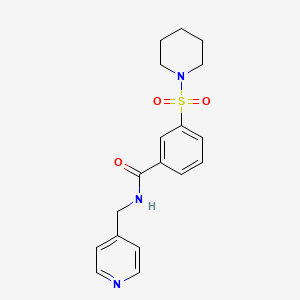
![2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B5082812.png)
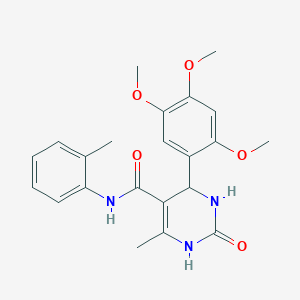
![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5082838.png)
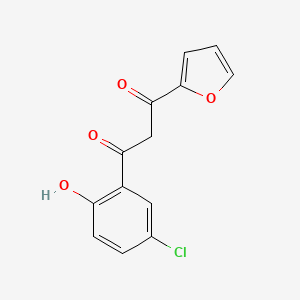

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5082886.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
